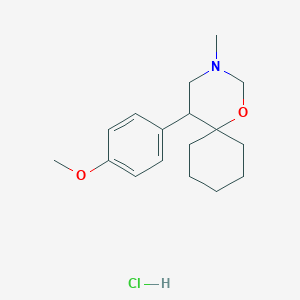

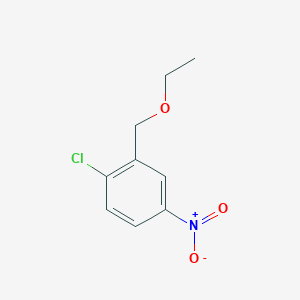

1-Chloro-2-(ethoxymethyl)-4-nitrobenzene

Overview

Description

1-Chloro-2-(ethoxymethyl)-4-nitrobenzene (CEMNB) is an organic compound with a wide range of applications in industry and research. It is a versatile compound that has been used in various fields such as biochemistry, pharmacology, and toxicology. CEMNB has also been used as a precursor in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.

Scientific Research Applications

Chemical Synthesis and Catalysis

1-Chloro-2-(ethoxymethyl)-4-nitrobenzene is used as an intermediate in chemical synthesis. It's been observed that the chlorine atom in related compounds can be replaced by certain groups through treatment with sodium glycolate and sodium glycerolate, forming derivatives like 4-nitrophenyl β-hydroxy-ethyl ether (Blanksma & Fohr, 2010). Furthermore, ethoxylation reactions involving similar compounds have been catalyzed under ultrasound irradiation conditions, which may be relevant for the manipulation of 1-Chloro-2-(ethoxymethyl)-4-nitrobenzene in synthesis processes (Wang & Rajendran, 2007).

Microbial Degradation and Environmental Chemistry

A significant application of 1-Chloro-2-(ethoxymethyl)-4-nitrobenzene and its analogs is in the field of environmental chemistry, particularly concerning microbial degradation. Certain bacterial strains can utilize compounds like 1-chloro-4-nitrobenzene as a carbon and energy source, transforming them into other compounds through processes like partial reduction and Bamberger rearrangement (Shah, 2014). This indicates the potential for bioremediation applications where such compounds are used to clean up environmental pollutants.

Crystallography and Material Sciences

In material sciences, the structural properties of compounds similar to 1-Chloro-2-(ethoxymethyl)-4-nitrobenzene are studied for their interactions and molecular behaviors. Studies have explored the molecular structure of related compounds through techniques like X-ray crystallography, revealing details about molecular packing, intramolecular hydrogen abstraction, and phase transitions (Padmanabhan et al., 1987). Such insights are crucial for the development of new materials and understanding the properties of existing ones.

Biochemical and Pharmacological Research

While avoiding specifics about drug use, dosage, and side effects, it's worth noting that compounds like 1-Chloro-2-(ethoxymethyl)-4-nitrobenzene may be studied for their biochemical behavior and potential pharmacological applications. Investigations into the isotopic abundance ratios in related compounds have been conducted to understand their altered physicochemical and thermal properties, which could influence their use in pharmaceuticals and other industrial chemicals (Trivedi et al., 2016).

properties

IUPAC Name |

1-chloro-2-(ethoxymethyl)-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO3/c1-2-14-6-7-5-8(11(12)13)3-4-9(7)10/h3-5H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRDHFVSQXHJUAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1=C(C=CC(=C1)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Chloro-2-(ethoxymethyl)-4-nitrobenzene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

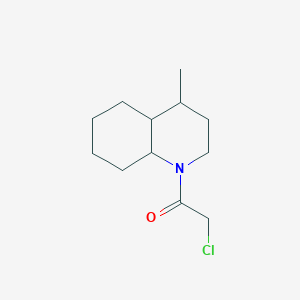

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3,4-Dichlorophenyl)-2-{[2-(dimethylamino)ethyl]amino}acetic acid dihydrochloride](/img/structure/B1454173.png)